prostaglandin E2 1-glyceryl ester
Overview
Description
Prostaglandin E2-1-glyceryl ester is a prostaglandin glycerol ester and an endocannabinoid ligand for the CB1 receptor . It has been isolated from porcine brain and characterized as the natural endocannabinoid ligand for the CB1 receptor .
Synthesis Analysis
Prostaglandin E2-1-glyceryl ester is synthesized by incubating 2-arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases . The 2-glyceryl ester moiety equilibrates rapidly with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .Molecular Structure Analysis
The molecular formula of prostaglandin E2-1-glyceryl ester is C23H38O7 . The structure of PGE2 and prostanoid analogs play a critical role in agonist activity . The carboxyl group is also important for activity and modification of the carboxylic acid to various esters results in greatly reduced affinity and potency .Chemical Reactions Analysis
Prostaglandin E2-1-glyceryl ester induces rapid, transient elevation of intracellular free Ca2+ . It is rapidly hydrolyzed in rat plasma to generate PGE2 but is only slowly metabolized in human plasma .Physical And Chemical Properties Analysis
The 2-glyceryl ester moiety equilibrates rapidly with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media . The molecular weight of prostaglandin E2-1-glyceryl ester is 426.6 .Scientific Research Applications
Ocular Pharmacology
Prostaglandin E2 1-glyceryl ester (PGE2-Glyceryl Ester) has been identified as a potential therapeutic agent for ocular conditions. A study highlighted the pharmacological uniqueness of PGE2-Glyceryl Ester, especially in its isomerization and hydrolysis stability, and its ability to significantly lower intraocular pressure in animal models. The study used analogs like PGE2-serinolamide and PGE2-propanediolamide, which were found to be mostly inactive at receptors except the EP3 receptor. However, these analogs were effective in reducing intraocular pressure in dogs and monkeys, suggesting the potential for a PGE2-Glyceryl Ester–specific recognition site in the eye (Woodward, Poloso, & Wang, 2016).
Signal Transduction and Cell Activation
PGE2-Glyceryl Ester has been implicated in calcium mobilization and signal transduction pathways. In a study, PGE2-Glyceryl Ester was shown to induce calcium accumulation and activate protein kinase C (PKC) and ERK in a murine macrophage-like cell line, RAW264.7. This suggests that PGE2-Glyceryl Ester might trigger immune responses and be involved in inflammatory processes (Nirodi, Crews, Kozak, Morrow, & Marnett, 2004).
Receptor Specificity and Signaling
Research has also focused on the specificity of PGE2-Glyceryl Ester to certain receptors and its signaling mechanisms. A study identified the nucleotide receptor P2Y6 as a specific target for PGE2-Glyceryl Ester, revealing the signaling mode of prostaglandin glyceryl esters as products of cyclooxygenase-2. The study suggested a unique signaling pathway through the P2Y6 receptor, which could be significant for understanding the roles of prostaglandins in various biological processes (Brüser, Zimmermann, Crews, Sliwoski, Meiler, König, Kostenis, Lede, Marnett, & Schöneberg, 2017).
Metabolic Stability and Pharmacokinetics
The metabolic stability and pharmacokinetics of PGE2-Glyceryl Ester have also been a subject of research. A study indicated that PGE2-Glyceryl Ester is rapidly hydrolyzed in rat plasma but has a slower rate of metabolism in human plasma. This suggests that endocannabinoid-derived prostaglandin-like compounds may be stable enough in humans to exert systemic actions, providing insights into their potential therapeutic applications and biological activities (Kozak, Crews, Ray, Tai, Morrow, & Marnett, 2001).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVYMMSQBYEHN-LVXZDWGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
prostaglandin E2 1-glyceryl ester | |
CAS RN |
37497-47-5 | |
Record name | 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37497-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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